

# Lack of Publicly Available Data on Firsocostat Senantiomer as a Control

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Compound of Interest

Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415

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A comprehensive search of peer-reviewed scientific literature did not yield studies that have utilized the S-enantiomer of Firsocostat as a control for comparative analysis. While the existence of the S-enantiomer is noted by chemical suppliers, its biological activity and use in controlled experiments are not detailed in publicly accessible research. Typically, for chiral molecules like Firsocostat, one enantiomer (in this case, the R-enantiomer, also known as GS-0976) possesses the primary pharmacological activity, while the other is significantly less active or inactive. The inactive enantiomer is often used as a negative control in preclinical development to demonstrate the stereospecificity of the active compound. However, these specific experiments are often part of internal drug discovery and development reports and are not always published in peer-reviewed journals.

In the absence of direct comparative data for the S-enantiomer, this guide provides a comprehensive overview of the active R-enantiomer of Firsocostat, including its mechanism of action, and available preclinical and clinical data. This information serves as a valuable resource for researchers by detailing the established effects and experimental protocols associated with the pharmacologically active form of the molecule.

# Firsocostat (R-enantiomer, GS-0976): A Guide for Researchers

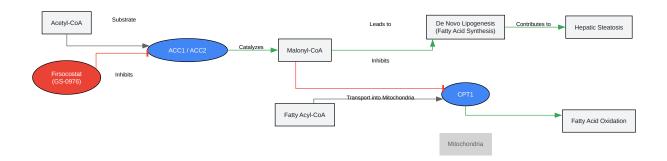
Firsocostat (also known as GS-0976 and ND-630) is a potent, liver-targeted, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2)[1][2][3]. It is under investigation for the treatment of non-alcoholic steatohepatitis (NASH)[1][3][4].



#### **Mechanism of Action**

ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids[1][4]. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial building block for fatty acid synthesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for  $\beta$ -oxidation[1][4].

Firsocostat allosterically binds to the biotin carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity[1][2]. By inhibiting both ACC1 (cytosolic) and ACC2 (mitochondrial), Firsocostat is designed to decrease hepatic DNL and increase fatty acid oxidation, thereby reducing the accumulation of fat in the liver (hepatic steatosis)[1].



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Caption: Mechanism of Action of Firsocostat.

# Quantitative Data In Vitro Efficacy



Compound	Target	IC50 (nM)	Assay
Firsocostat (ND-630)	Human ACC1	2.1	Enzymatic Assay
Firsocostat (ND-630)	Human ACC2	6.1	Enzymatic Assay

Data sourced from MedchemExpress and Selleck Chemicals product pages.[5][6]

**Cellular Activity** 

Compound	Effect	EC <sub>50</sub> (nM)	Cell Line
Firsocostat (ND-630)	Inhibition of Fatty Acid Synthesis	66	HepG2

Data sourced from Selleck Chemicals product page.[6]

Clinical Efficacy (Phase 2 Study in NASH Patients)

Parameter	Firsocostat 20 mg (n=46)	Placebo (n=26)	p-value
Median Relative Change in MRI-PDFF* from Baseline	-29%	-8%	0.002
Patients with ≥30% Reduction in MRI- PDFF	48%	15%	0.004
Median Relative Change in TIMP-1** from Baseline	-7.9%	-1.5%	0.022

<sup>\*</sup>MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction, a measure of liver fat. \*\*TIMP-1: Tissue Inhibitor of Metalloproteinase-1, a serum marker of liver fibrosis. Data from a 12-week study.[7][8]

## **Experimental Protocols**



#### In Vitro ACC Inhibition Assay

Detailed protocols for in vitro enzymatic assays are proprietary to the discovering entities. However, a general method involves incubating the recombinant human ACC1 or ACC2 enzyme with its substrate, acetyl-CoA, and co-factors in the presence of varying concentrations of the inhibitor (Firsocostat). The enzyme activity is typically measured by quantifying the rate of product (malonyl-CoA) formation, often using a coupled-enzyme system or radioisotopelabeled substrates.

### **Cellular Fatty Acid Synthesis Assay**

A common method for assessing fatty acid synthesis in a cellular context, as performed with HepG2 cells, is described below:

- Cell Culture: HepG2 cells are cultured in a suitable medium.
- Treatment: Cells are treated with various concentrations of Firsocostat.
- Labeling: A radiolabeled precursor, such as [14C]acetate, is added to the culture medium.
- Incubation: Cells are incubated for a set period (e.g., 4 hours) to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
- Lipid Extraction: Cellular lipids are extracted using organic solvents.
- Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using scintillation counting. The EC<sub>50</sub> value is then calculated based on the dose-dependent inhibition of [14C]acetate incorporation.[1]

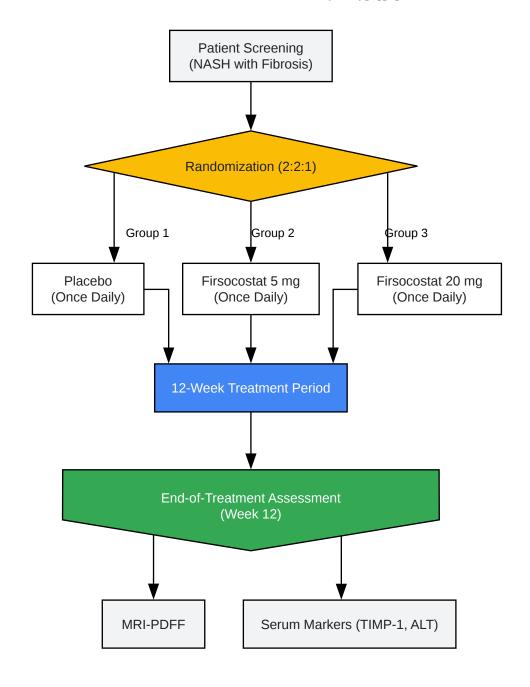
### Clinical Trial Protocol (Phase 2, NCT02856151)

The following provides a summarized workflow for the Phase 2 clinical trial evaluating Firsocostat in NASH patients:

- Patient Population: Adults with a diagnosis of NASH and evidence of liver fibrosis.
- Study Design: A randomized, double-blind, placebo-controlled trial.



- Randomization: Patients were assigned to receive Firsocostat (5 mg or 20 mg) or a matching placebo, administered orally once daily for 12 weeks[8].
- Primary Endpoint Assessment: The primary efficacy endpoint was the change in hepatic fat content from baseline to week 12, as measured by MRI-PDFF[8].
- Secondary and Exploratory Endpoints: These included the proportion of patients achieving a
  ≥30% relative reduction in MRI-PDFF, and changes in serum markers of liver fibrosis and
  injury, such as TIMP-1 and Alanine Aminotransferase (ALT)[7][8].





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**Caption:** Simplified workflow of the Phase 2 clinical trial for Firsocostat.

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